

A Spectroscopic Showdown: Unveiling the Fleeting Existence of 1,3,5-Trioxanetrione

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Compound of Interest

Compound Name: 1,3,5-Trioxanetrione

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For researchers and professionals in drug development and chemical sciences, this guide provides a comparative spectroscopic analysis of the highly unstable **1,3,5-trioxanetrione** and its more stable chemical cousins: maleic anhydride, succinic anhydride, and 1,3,5-trioxane. Detailed experimental protocols for the low-temperature characterization of **1,3,5-trioxanetrione** are also presented.

1,3,5-Trioxanetrione, a cyclic trimer of carbon dioxide, is a molecule of significant theoretical interest.^[1] However, its extreme instability, with a half-life of approximately 40 minutes at -40 °C, presents a considerable challenge for its isolation and characterization.^[1] This guide summarizes the key spectroscopic features of this transient compound, observed through specialized low-temperature techniques, and contrasts them with data from related, more stable cyclic compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,3,5-trioxanetrione** and the selected related compounds.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key Vibrational Frequencies (cm ⁻¹)	Description
1,3,5-Trioxanetrione	(Deconvoluted from in-situ ozonolysis) Major bands correlated with anhydride and carbonate functional groups.[2]	C=O stretching and C-O-C stretching modes characteristic of the trioxane-trione ring structure.
Maleic Anhydride	~1857 and ~1790	Asymmetric and symmetric C=O stretching of the cyclic anhydride.[3]
~1592	Conjugated C=C and C=O stretching.[3]	Expected to show characteristic C=O and C-O-C stretching bands for a cyclic anhydride.
~1060	Characteristic peak of the five-membered anhydride ring.[3]	
Succinic Anhydride	Not explicitly found in search results.	Expected to show C-O-C stretching and CH ₂ bending vibrations.
1,3,5-Trioxane	Not explicitly found in search results.	

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	Nucleus	Chemical Shift (δ) ppm	Solvent	Description
1,3,5-Trioxanetrione	¹³ C	~147.5	1:1 CD ₂ Cl ₂ :CD ₃ OD	Carbonyl carbons of the trioxane-trione ring, observed at -80 °C.[2]
Maleic Anhydride	¹ H	Not explicitly found in search results.		
¹³ C	Not explicitly found in search results.			
Succinic Anhydride	¹ H	Not explicitly found in search results.		
¹³ C	Not explicitly found in search results.			
1,3,5-Trioxane	¹ H	Not explicitly found in search results.		
¹³ C	Not explicitly found in search results.			

Table 3: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Technique
1,3,5-Trioxanetrione	Not available due to instability.	
Maleic Anhydride	Not explicitly found in search results.	
Succinic Anhydride	100	Electron Ionization
1,3,5-Trioxane	90	Electron Ionization

Experimental Protocols

The spectroscopic characterization of the highly labile **1,3,5-trioxanetrione** necessitates specialized low-temperature techniques. The following protocols are based on the successful synthesis and observation of this compound.[\[2\]](#)

In-situ Low-Temperature Infrared (IR) Spectroscopy

The formation and decomposition of **1,3,5-trioxanetrione** were monitored in real-time using in-situ IR spectroscopy during the ozonolysis of a precursor.

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer equipped with a cryostat and a suitable IR probe (e.g., a diamond ATR probe).

Procedure:

- The precursor, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, is dissolved in a suitable solvent mixture (e.g., 1:1 CH₂Cl₂:CH₃OH) in a reaction vessel compatible with the IR probe and cooling system.
- The solution is cooled to -80 °C under an inert atmosphere.
- A stream of ozone (e.g., 5% O₃ in O₂) is bubbled through the cooled solution.
- IR spectra are continuously acquired throughout the ozonolysis reaction and during subsequent warming to monitor the appearance of characteristic vibrational bands of **1,3,5-**

trioxanetrione and its eventual decomposition to CO₂.

- Deconvolution of the time-resolved spectra is necessary to isolate the spectrum of the transient **1,3,5-trioxanetrione** from other reactants, intermediates, and products.^[2]

Low-Temperature ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

To obtain NMR data for **1,3,5-trioxanetrione**, the final synthesis step is performed at low temperature directly in an NMR tube, followed by immediate spectral acquisition.

Instrumentation:

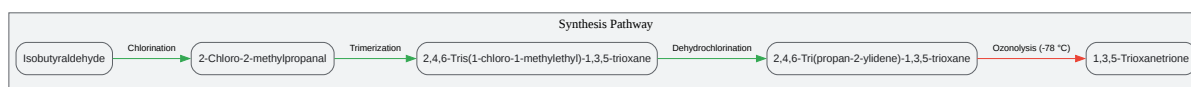
- A high-field NMR spectrometer equipped with a variable temperature probe capable of maintaining stable temperatures as low as -80 °C.

Procedure:

- A solution of the precursor, 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane, is prepared in a deuterated solvent mixture suitable for low-temperature studies (e.g., 1:1 CD₂Cl₂:CD₃OD) in a 5 mm NMR tube.
- The NMR tube is cooled to -78 °C in a dry ice/acetone bath.
- A stream of 5% O₃/O₂ is passed through the solution via a long needle until the blue color of excess ozone is observed.
- The solution is then purged with oxygen to remove excess ozone.
- The NMR tube is quickly transferred to the pre-cooled NMR probe at -80 °C.
- ¹³C NMR spectra are acquired at progressively higher temperatures (e.g., -80 °C, -60 °C, -40 °C, etc.) to observe the resonance of the **1,3,5-trioxanetrione** and monitor its decomposition by the appearance and growth of the CO₂ signal.^[2]

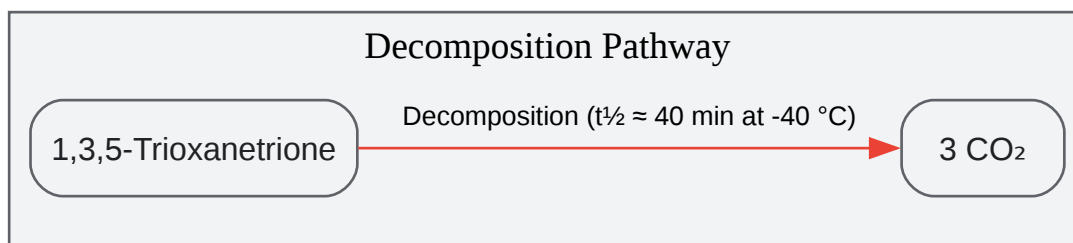
Visualizing the Chemistry of 1,3,5-Trioxanetrione

The synthesis and subsequent decomposition of **1,3,5-trioxanetrione** can be visualized through the following pathways.



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Caption: Four-step synthesis of **1,3,5-Trioxanetrione**.



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References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
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